molecular formula C7H4ClNO3 B585203 6-Hydroxy chlorzoxazone-d2 CAS No. 1432065-00-3

6-Hydroxy chlorzoxazone-d2

Cat. No.: B585203
CAS No.: 1432065-00-3
M. Wt: 187.575
InChI Key: AGLXDWOTVQZHIQ-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy chlorzoxazone-d2 is a deuterium-labeled analog of chlorzoxazone. It is commonly used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of chlorzoxazone in biological samples .

Safety and Hazards

The safety and hazards of 6-Hydroxy chlorzoxazone-d2 are not explicitly mentioned in the search results. It is recommended to handle it with care and use it for research purposes only .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy chlorzoxazone-d2 is synthesized by incorporating deuterium into the chlorzoxazone molecule. The process involves the hydroxylation of chlorzoxazone by the enzyme cytochrome P450 family 2 subfamily E member 1 (CYP2E1) . The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling and purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy chlorzoxazone-d2 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Comparison with Similar Compounds

6-Hydroxy chlorzoxazone-d2 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:

The deuterium labeling in this compound provides improved accuracy and reliability in analytical measurements, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLXDWOTVQZHIQ-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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